molecular formula C14H13BrN4O B2804568 5-bromo-N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-3-carboxamide CAS No. 2176201-06-0

5-bromo-N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-3-carboxamide

Cat. No.: B2804568
CAS No.: 2176201-06-0
M. Wt: 333.189
InChI Key: OPHGCRIRYDWLBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-3-carboxamide (CAS 2176201-06-0) is a small molecule with the molecular formula C14H13BrN4O and a molecular weight of 333.18 g/mol . This chemical features a pyridine ring linked via a carboxamide group to a pyrimidine ring, the latter substituted with a cyclopropyl group, a structure indicative of potential as a key intermediate or pharmacophore in medicinal chemistry . The bromine atom on the pyridine ring offers a versatile synthetic handle for further functionalization through cross-coupling reactions, making this compound a valuable building block for creating novel derivatives for structure-activity relationship (SAR) studies . Compounds with pyrimidine cores, such as this one, are of significant interest in drug discovery, particularly in the development of allosteric modulators for G-protein coupled receptors (GPCRs) . For instance, research into pyrimidinyl-based compounds has identified them as novel analogues for cannabinoid receptor 1 (CB1) allosteric modulation . These CB1 allosteric modulators represent a promising therapeutic approach, demonstrating potential for antiobesity effects by antagonizing G-protein coupling, while potentially avoiding the psychiatric side effects associated with orthosteric CB1 ligands . The structural elements present in this compound suggest its utility in similar early-stage research and discovery efforts. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

5-bromo-N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN4O/c15-11-3-10(5-16-6-11)14(20)17-7-12-4-13(9-1-2-9)19-8-18-12/h3-6,8-9H,1-2,7H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPHGCRIRYDWLBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=NC(=C2)CNC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Bromination: The bromination of pyridine-3-carboxamide to introduce a bromine atom at the 5th position.

    Cyclopropylpyrimidine Synthesis: The synthesis of 6-cyclopropylpyrimidine-4-carbaldehyde through a series of reactions involving cyclopropylamine and other reagents.

    Coupling Reaction: The coupling of 5-bromopyridine-3-carboxamide with 6-cyclopropylpyrimidine-4-carbaldehyde using a suitable coupling agent to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the pyridine and pyrimidine rings.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex biaryl compounds.

Scientific Research Applications

5-bromo-N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Carboxamide Derivatives

Compound Name Core Structure Substituents at Position 5 Amide Substituent Molecular Formula Molar Mass (g/mol) Reference
5-bromo-N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-3-carboxamide Pyridine-3-carboxamide Br (6-cyclopropylpyrimidin-4-yl)methyl C₁₃H₁₂BrN₃O* ~330.16 -
5-Bromo-6-chloro-N-cyclopropylpyridine-3-carboxamide Pyridine-3-carboxamide Br, Cl (position 6) Cyclopropyl C₉H₈BrClN₂O 275.53
Z14 (5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-pyrimidine-4-carboxamide) Pyrimidine-4-carboxamide Br, SCH₃ (position 2) 6-ethoxy-1,3-benzothiazol-2-yl C₁₅H₁₄BrN₃O₂S₂ 424.33
Q203 (imidazo[1,2-a]pyridine-3-carboxamide) Imidazo[1,2-a]pyridine-3-carboxamide Cl (position 6) [[4-[4-(trifluoromethoxy)phenyl]piperidin-1-yl]phenyl]methyl C₂₈H₂₅ClF₃N₃O₂ 548.97
A.3.32 (2-(difluoromethyl)-N-(1,1,3-trimethyl-indan-4-yl)pyridine-3-carboxamide) Pyridine-3-carboxamide Difluoromethyl (position 2) 1,1,3-trimethylindan-4-yl C₁₉H₁₈F₂N₂O 340.36

Key Observations :

  • Z14 () shares a bromo-carboxamide motif but replaces pyridine with pyrimidine and incorporates a benzothiazole group, which may alter solubility and metabolic stability.
  • Q203 () exemplifies therapeutic relevance, targeting tuberculosis via F-ATP synthase inhibition, suggesting carboxamide derivatives’ versatility in drug discovery.

Physico-Chemical Properties

Table 2: Comparative Physico-Chemical Properties

Compound Name Halogen Substituent LogP* (Predicted) Water Solubility* Key Functional Groups
Target Compound Br (position 5) ~2.5 Low Bromopyridine, pyrimidine
5-Bromo-6-chloro-N-cyclopropylpyridine-3-carboxamide () Br, Cl 2.1 Moderate Chloropyridine, cyclopropyl
A.3.32 () - 3.8 Very Low Difluoromethyl, indane

Key Observations :

  • The pyrimidine-cyclopropyl group likely elevates LogP compared to ’s chloro-cyclopropyl analog, aligning it with lipophilic environments like enzyme active sites.

Pharmacological and Functional Comparisons

  • Antimicrobial Potential: The structural similarity to Q203 (), a clinical antitubercular agent, suggests the target compound may inhibit microbial enzymes, though its pyrimidine substituent could confer distinct selectivity .
  • Fungicidal Applications : Compounds like A.3.32 () are used as fungicides targeting succinate dehydrogenase. The target’s bromine and pyrimidine may enhance binding to fungal cytochrome complexes .
  • Metabolic Stability : The pivalamide derivatives in and exhibit increased steric bulk, which may improve metabolic stability compared to the target’s pyrimidine-methyl group, albeit at the cost of synthetic complexity.

Research Findings and Implications

  • Structure-Activity Relationships (SAR) : The bromo substituent is critical for halogen bonding, while the pyrimidine-cyclopropyl group may optimize steric and electronic interactions with biological targets.
  • Synthetic Challenges : Introducing the pyrimidine moiety requires multi-step synthesis, contrasting with simpler analogs like ’s chloro-cyclopropyl derivative.
  • Therapeutic Hypotheses : Based on patent data, the compound may show promise in tuberculosis or fungal infection treatment, warranting further enzymatic assays .

Biological Activity

5-bromo-N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a bromine atom at the 5th position of the pyridine ring, a carboxamide group at the 3rd position, and a cyclopropylpyrimidinylmethyl substituent at the nitrogen atom of the carboxamide group. This unique structure contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. Studies indicate that it exhibits selective inhibition against COX-2, with reported IC50 values comparable to established anti-inflammatory drugs like celecoxib .
  • Antimicrobial Activity : Preliminary investigations suggest that this compound may possess antimicrobial properties, although detailed studies are required to confirm these effects and elucidate the underlying mechanisms.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Target/Pathway IC50 (µM) Reference
COX-1 InhibitionCOX Enzymes19.45 ± 0.07
COX-2 InhibitionCOX Enzymes23.8 ± 0.20
Antimicrobial ActivityBacterial StrainsTBDOngoing Studies

Anti-inflammatory Activity

A study focused on assessing the anti-inflammatory properties of various pyrimidine derivatives, including this compound. The compound demonstrated significant inhibition of COX-2 activity, suggesting its potential as a therapeutic agent for inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity
2-bromo-6-methylpyridineBromine at position 2, methyl at position 6Moderate COX inhibition
4-(bromomethyl)pyridineBromomethyl group at position 4Limited anti-inflammatory effects
6-bromo-2-pyridinecarboxaldehydeBromine at position 6, formyl group at position 2Weak antimicrobial activity

Q & A

Q. Basic Research Focus :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., pyrimidine C-6 cyclopropyl vs. C-4 substitution).
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve absolute configuration and bond angles, critical for structure-activity relationship (SAR) studies .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (±2 ppm error tolerance) .

Advanced Research Consideration :
Electron-density maps from X-ray data may reveal unexpected tautomerism or polymorphism. For example, discrepancies in reported melting points (e.g., 180–190°C) could arise from crystal packing variations. Time-resolved Raman spectroscopy can monitor solid-state phase transitions .

How does the bromine atom at the pyridine 5-position influence biological activity?

Basic Research Focus :
The bromine atom enhances lipophilicity and modulates electronic effects, potentially improving target binding (e.g., kinase inhibition). In vitro assays (e.g., enzyme-linked immunosorbent assays (ELISA)) quantify IC₅₀ values against targets like EGFR or CDK2 .

Advanced Research Consideration :
Contradictions in potency (e.g., nM vs. µM IC₅₀ values) may result from assay conditions (e.g., ATP concentration in kinase assays) or metabolite interference. Isothermal titration calorimetry (ITC) provides direct binding thermodynamics, distinguishing entropic/enthalpic contributions .

What computational tools are recommended for predicting SAR and off-target effects?

Q. Advanced Research Focus :

  • Molecular Docking (AutoDock Vina, Glide) : Models interactions with targets (e.g., ATP-binding pockets).
  • QSAR Models : Machine learning (e.g., Random Forest) trained on pyridine/pyrimidine datasets predicts ADMET properties.
  • Molecular Dynamics (GROMACS) : Simulates binding stability under physiological conditions (e.g., solvation effects) .

Data Contradiction Analysis :
Divergent predictions (e.g., conflicting logP values) require validation with experimental HPLC retention times or octanol-water partition coefficients .

How can crystallographic data resolve ambiguities in tautomeric forms?

Advanced Research Focus :
Pyrimidine rings may exhibit keto-enol tautomerism, altering binding modes. High-resolution X-ray data (≤1.0 Å) with SHELXL refinement identifies proton positions. Synchrotron radiation sources improve data quality for low-occupancy tautomers .

Methodological Note :
Contradictions in tautomer ratios (e.g., solid-state vs. solution NMR) are addressed by variable-temperature crystallography or neutron diffraction studies .

What strategies mitigate batch-to-batch variability in large-scale synthesis?

Q. Advanced Research Focus :

  • Process Analytical Technology (PAT) : Real-time FTIR monitors reaction progress.
  • Design of Experiments (DoE) : Optimizes parameters (e.g., temperature, catalyst loading) via response surface methodology.
  • Crystallization Engineering : Controls polymorphism using anti-solvent addition rates .

Data Contradiction Example :
Variability in yield (60–85%) may stem from uncontrolled nucleation during crystallization. Focused beam reflectance measurement (FBRM) tracks particle size distribution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.